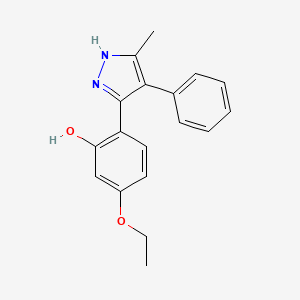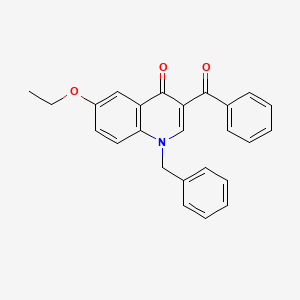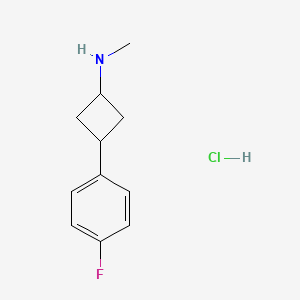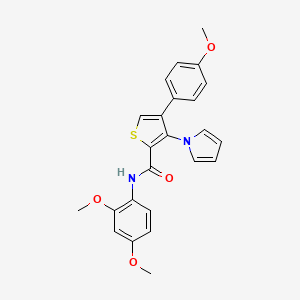
5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol” is a chemical compound with the linear formula C18H18N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a phenol group . The pyrazole ring contains two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Scientific Research Applications
Chemical Composition and Antioxidant Activity
Research on phenolic compounds, including those structurally related to 5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, has revealed their significant antioxidant activities. For example, studies on the Protea hybrid ‘Susara’ identified several phenolic compounds with strong radical scavenging activities. These findings suggest potential applications in food preservation, pharmaceuticals, cosmetics, and therapeutics due to their antioxidant properties (León et al., 2014).
Molecular Structure and Spectroscopic Analysis
Molecular docking and quantum chemical calculations have been applied to similar compounds for understanding their molecular structure and spectroscopic data. Such studies provide insights into the intramolecular charge transfer, molecular electrostatic potential, and biological effects, paving the way for pharmaceutical applications (Viji et al., 2020).
Hydrogen-Bonded Structures
The investigation of hydrogen-bonded chains in related compounds demonstrates the importance of structural analysis for understanding their chemical behavior and potential as building blocks in molecular engineering (Trilleras et al., 2005).
Antimicrobial and Anticancer Properties
Synthesis and evaluation of novel compounds with pyrazole cores have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. Molecular docking studies also indicate these compounds could act as enzyme inhibitors, further supporting their pharmaceutical applications (Ashok et al., 2016).
Corrosion Inhibition
Pyrazoline derivatives have been explored for their role in corrosion inhibition, demonstrating the capability to enhance mild steel resistance in acidic environments. This research highlights the application of these compounds in industrial processes, particularly in petroleum refining and construction materials (Lgaz et al., 2020).
properties
IUPAC Name |
5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-14-9-10-15(16(21)11-14)18-17(12(2)19-20-18)13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWFJWBGYWQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)

![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)

![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)